Indirect Electronic Band Gap Character of Rb₂Se vs. Direct Gap of Na₂Se
A comparative first-principles study of binary alkali metal selenides M₂Se reveals that Rb₂Se has an indirect band gap (X-Γ), while Na₂Se uniquely possesses a direct band gap (Γ-Γ) among the group [1]. This is a fundamental electronic distinction: the indirect gap in Rb₂Se necessitates phonon participation for electronic transitions, which can reduce radiative recombination efficiency but may be advantageous in applications requiring longer carrier lifetimes or specific phonon-mediated processes.
| Evidence Dimension | Electronic Band Gap Character |
|---|---|
| Target Compound Data | Indirect band gap (X-Γ) (Rb₂Se) |
| Comparator Or Baseline | Direct band gap (Γ-Γ) (Na₂Se); Indirect band gap (X-Γ) (K₂Se) |
| Quantified Difference | The gap is indirect for Rb₂Se and K₂Se, but direct for Na₂Se. All compounds have a direct energy band gap value greater than 3.1 eV according to the DFT functional used. |
| Conditions | Full potential linearized augmented plane wave (FP-LAPW) method within density functional theory (DFT). |
Why This Matters
The choice of a direct vs. indirect gap material is fundamental for designing light-emitting or absorbing devices; Rb₂Se's indirect gap distinguishes it from Na₂Se, making it suitable for different optoelectronic strategies.
- [1] Ali, R., Khanata, R., Amin, B., Murtaza, G., & Bin Omran, S. (2013). Structural, elastic, electronic, chemical bonding and optical properties of M2Se (M = Li, Na, K, Rb) through first principle study. International Journal of Modern Physics B, 27(30), 1350170. View Source
